molecular formula C7H12N4O4 B1391329 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide CAS No. 644972-61-2

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide

Cat. No. B1391329
M. Wt: 216.19 g/mol
InChI Key: CTDZGEFRMQIFFW-UHFFFAOYSA-N
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Description

“3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide” is a nitrogen-rich organic compound . It is related to numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) that have been synthesized and screened for their capacity to inhibit the replication-specific bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram+ bacteria in culture .


Molecular Structure Analysis

The molecular formula of “3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide” is C7H12N4O4, with an average mass of 216.195 Da and a monoisotopic mass of 216.085861 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide” include a molecular weight of 198.18 g/mol, a computed XLogP3-AA of -1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 198.07529019 g/mol, a monoisotopic mass of 198.07529019 g/mol, a topological polar surface area of 94.5 Ų, a heavy atom count of 14, and a complexity of 320 .

Scientific Research Applications

Synthesis and Chemistry in Antitumor Agents

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide is associated with the synthesis of novel antitumor agents. For instance, Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their potential curative activity against leukemia, suggesting a prodrug modification that forms a triazene structure in aqueous sodium carbonate (Stevens et al., 1984).

Alternative Syntheses of Antitumor Drugs

Wang et al. (1994) describe alternative synthesis routes for the antitumor drug temozolomide, avoiding the use of hazardous chemicals. This process involves the hydrolysis of ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, followed by a radical decarboxylation, presenting a safer approach to produce this important antitumor medication (Wang et al., 1994).

Development of Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on novel compounds synthesized for potential use as anti-inflammatory and analgesic agents involved derivatives related to 3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide. They explored various heterocyclic compounds showing significant COX-1/COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity and Docking Studies

Spoorthy et al. (2021) conducted studies on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing antimicrobial activity and involving docking studies. These studies help in understanding the molecular interactions of such compounds, aiding in the development of new antimicrobial agents (Spoorthy et al., 2021).

Synthesis and Structural Assignments in Medicinal Chemistry

Ashton and Doss (1993) explored the selective synthesis of pyrazole carboxylates, focusing on structural assignments and synthetic methodologies. Such research contributes to a better understanding of the molecular architecture of compounds related to 3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide, aiding in the development of new medicinal compounds (Ashton & Doss, 1993).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of ATM kinase. This research is crucial for understanding the mechanisms of compounds related to 3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide in the context of ATM kinase inhibition, which is significant in cancer therapy and research (Degorce et al., 2016).

Cytotoxic Activity in Cancer Research

Hassan et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their in vitro cytotoxic activity against human cancer cell lines. The study of these compounds' structure-activity relationship provides insights into designing more effective anticancer agents (Hassan et al., 2015).

properties

IUPAC Name

3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O4/c1-3-11-6(14)9-5(13)7(11,4(8)12)10-15-2/h10H,3H2,1-2H3,(H2,8,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDZGEFRMQIFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NC(=O)C1(C(=O)N)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667363
Record name 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide

CAS RN

644972-61-2
Record name 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
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3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
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3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
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3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
Reactant of Route 6
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide

Citations

For This Compound
5
Citations
A Álvarez-Martín, MJ Sánchez-Martín… - Science of the Total …, 2016 - Elsevier
Physicochemical methods to immobilize pesticides in vulnerable soils are currently being developed to prevent water contamination. Some of these methods include the use of different …
Number of citations: 47 www.sciencedirect.com
ME Stuart, K Manamsa, JC Talbot, EJ Crane - 2011 - nora.nerc.ac.uk
The term ‘emerging contaminants’ is generally used to refer to compounds previously not considered or known to be significant to groundwater (in terms of distribution and/or …
Number of citations: 61 nora.nerc.ac.uk
M Stuart, D Lapworth, E Crane, A Hart - Science of the Total Environment, 2012 - Elsevier
This paper provides a review of the types of emerging organic groundwater contaminants (EGCs) which are beginning to be found in the UK. EGCs are compounds being found in …
Number of citations: 893 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at …
Number of citations: 2 efsa.onlinelibrary.wiley.com
A Álvarez Martín - 2016
Number of citations: 0

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